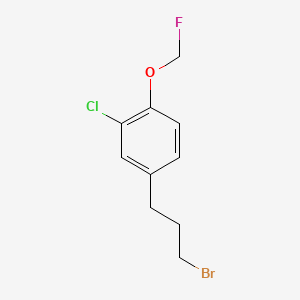![molecular formula C25H44N2O B14060783 (10R,13S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060783.png)
(10R,13S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,13S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of the dimethylamino groups: This step usually involves nucleophilic substitution reactions where dimethylamine is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or other amines.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structure suggests it could interact with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure is reminiscent of certain steroidal compounds, suggesting it might have activity in similar biological pathways.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (10R,13S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure suggests it could interact with steroid hormone receptors or other similar targets.
Comparison with Similar Compounds
Similar Compounds
Steroidal Compounds: Compounds like testosterone or estradiol share a similar cyclopenta[a]phenanthrene core.
Other Cyclopenta[a]phenanthrenes: Compounds with similar fused ring systems but different functional groups.
Uniqueness
What sets (10R,13S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol apart is its specific functional groups and stereochemistry
Properties
Molecular Formula |
C25H44N2O |
|---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
(10R,13S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C25H44N2O/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4/h7,19-23,28H,6,8-17H2,1-5H3/t19?,20?,21?,22?,23?,24-,25-/m0/s1 |
InChI Key |
FMTFZYKYVZBISL-BLIQZVMBSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2N(C)CCCN(C)C)CC=C4[C@@]3(CCC(C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2N(C)CCCN(C)C)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


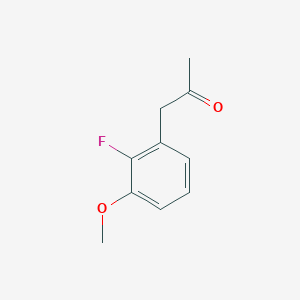
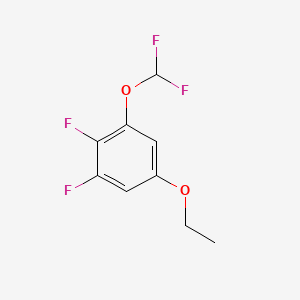
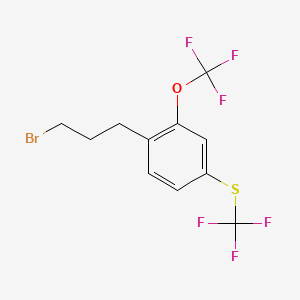


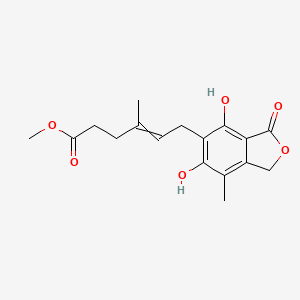
![8,10-bis(2-ethylhexyl)-3,9,15-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7,10,13-hexaene](/img/structure/B14060735.png)

![Diethyl 5,5'-{[4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methylene}bis(2,4-dimethyl-1H-pyrrole-3-carboxylate)](/img/structure/B14060740.png)
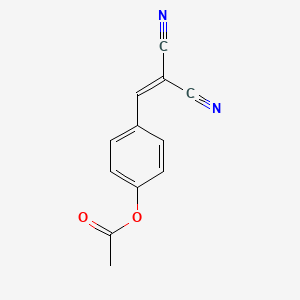

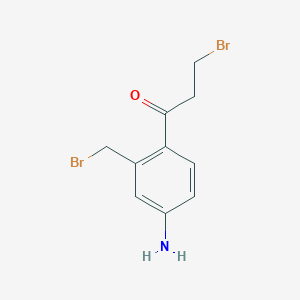
![Phenol, 4-[2-(3-bromophenyl)diazenyl]-](/img/structure/B14060750.png)
